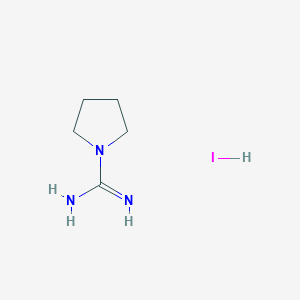

Pyrrolidine-1-carboximidamide Hydroiodide

Beschreibung

BenchChem offers high-quality Pyrrolidine-1-carboximidamide Hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-1-carboximidamide Hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

pyrrolidine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.HI/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPASGQSDLPDWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383242 | |

| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-83-6 | |

| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrrolidine-1-carboximidamide Hydroiodide

Introduction

Pyrrolidine-1-carboximidamide and its salts represent a critical class of guanidine compounds, a structural motif of significant interest in medicinal chemistry and drug development. The guanidinium group, being protonated at physiological pH, is capable of forming strong hydrogen bonds, which allows for potent interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of Pyrrolidine-1-carboximidamide Hydroiodide, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in fundamental principles of organic synthesis, emphasizing not just the procedural steps but also the underlying chemical rationale.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of Pyrrolidine-1-carboximidamide Hydroiodide is most effectively achieved through a two-step process:

-

Guanylation of Pyrrolidine: The initial and key step involves the formation of the guanidine functional group by reacting pyrrolidine with cyanamide. This reaction is a classic example of nucleophilic addition to a nitrile.

-

Formation of the Hydroiodide Salt: The resulting free base, Pyrrolidine-1-carboximidamide, is then converted to its hydroiodide salt by treatment with hydriodic acid. This step is crucial for improving the compound's stability, crystallinity, and handling properties.

This synthetic strategy is advantageous due to the ready availability of the starting materials and the generally straightforward nature of the reactions.

Mechanistic Insights and Rationale

Step 1: Guanylation of Pyrrolidine

The reaction between pyrrolidine, a cyclic secondary amine, and cyanamide is a nucleophilic addition reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in cyanamide. This initial attack, followed by proton transfer, leads to the formation of the stable guanidine product.[1]

The reaction can be performed without a catalyst, but for enhanced efficiency and milder reaction conditions, a Lewis acid catalyst such as Scandium(III) triflate can be employed, particularly when conducting the reaction in water.[1] The catalyst activates the cyanamide, making the nitrile carbon more susceptible to nucleophilic attack.

Caption: Mechanism of Pyrrolidine Guanylation.

Step 2: Hydroiodide Salt Formation

Guanidines are strong organic bases due to the resonance stabilization of their protonated form, the guanidinium ion. The positive charge in the guanidinium ion is delocalized over the three nitrogen atoms, which significantly increases its stability.

The formation of Pyrrolidine-1-carboximidamide Hydroiodide is a straightforward acid-base reaction. The basic guanidine abstracts a proton from the strong acid, hydriodic acid, to form the guanidinium iodide salt. The choice of the hydroiodide salt is often strategic, as it can impart desirable physicochemical properties to the final compound, such as improved crystallinity and solubility in certain solvents, which can be beneficial for purification and subsequent applications.

Caption: Formation of the Hydroiodide Salt.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Pyrrolidine | Reagent Grade, ≥99% | Standard Chemical Supplier |

| Cyanamide | 50 wt. % solution in water | Standard Chemical Supplier |

| Hydriodic Acid | 57 wt. % in water | Standard Chemical Supplier |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier |

| Ethanol | 200 Proof, Absolute | Standard Chemical Supplier |

| Activated Charcoal | Laboratory Grade | Standard Chemical Supplier |

Step-by-Step Synthesis

Part 1: Synthesis of Pyrrolidine-1-carboximidamide (Free Base)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of ethanol.

-

Addition of Reactants: To the ethanol, add 14.2 g (0.2 mol) of pyrrolidine. With continuous stirring, slowly add 16.8 g (0.2 mol) of a 50 wt. % aqueous solution of cyanamide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude Pyrrolidine-1-carboximidamide free base.

Part 2: Synthesis of Pyrrolidine-1-carboximidamide Hydroiodide

-

Dissolution: Dissolve the crude Pyrrolidine-1-carboximidamide in 100 mL of isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add 22.6 mL (0.2 mol) of 57 wt. % hydriodic acid dropwise with vigorous stirring. A precipitate will form.

-

Crystallization and Filtration: Allow the mixture to stir in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration and wash the filter cake with two 50 mL portions of cold diethyl ether.

-

Purification: For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat for a few minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 50-60°C to a constant weight.

Characterization

The final product, Pyrrolidine-1-carboximidamide Hydroiodide, should be a white to off-white crystalline solid. Its identity and purity should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Data Summary

| Parameter | Value |

| Starting Materials | |

| Pyrrolidine | 14.2 g (0.2 mol) |

| Cyanamide (50% aq.) | 16.8 g (0.2 mol) |

| Hydriodic Acid (57%) | 22.6 mL (0.2 mol) |

| Reaction Conditions | |

| Guanylation Temperature | Reflux in Ethanol |

| Guanylation Time | 4-6 hours |

| Salt Formation Temperature | 0°C to room temperature |

| Product | |

| Theoretical Yield | 48.2 g |

| Appearance | White to off-white crystalline solid |

Conclusion

The synthesis pathway detailed in this guide provides a robust and reproducible method for the preparation of Pyrrolidine-1-carboximidamide Hydroiodide. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce this valuable guanidine compound for a wide range of applications in drug discovery and development. The provided experimental protocol is a self-validating system that, when followed with precision, should yield a high-purity product.

References

-

Guanidine synthesis by guanylation - Organic Chemistry Portal. (URL: [Link])

-

PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. (URL: [Link])

-

Guanidinium iodide salts as single component catalysts for CO2 to epoxide fixation - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- Tsubokura, K., et al. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III)

Sources

An In-depth Technical Guide to the Chemical Properties of Pyrrolidine-1-carboximidamide Hydroiodide

This guide provides a comprehensive technical overview of Pyrrolidine-1-carboximidamide Hydroiodide, a molecule of significant interest to researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for understanding and utilizing this compound.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic drugs.[1][2][3][4][5] Its prevalence in pharmacologically active agents stems from its unique stereochemical and physicochemical properties. The five-membered saturated ring provides a three-dimensional scaffold that can effectively present substituents for optimal interaction with biological targets.[1] The incorporation of a carboximidamide (guanidine) functional group, as seen in Pyrrolidine-1-carboximidamide, introduces a highly basic, protonatable moiety capable of forming strong hydrogen bonds, a feature often critical for molecular recognition at physiological pH. This guide will delve into the synthesis, properties, and analytical characterization of the hydroiodide salt of this important scaffold.

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of Pyrrolidine-1-carboximidamide Hydroiodide is not extensively published, a robust synthetic strategy can be devised based on established methods for the guanylation of amines. The most logical and widely practiced approach involves the reaction of a primary or secondary amine with a guanylating agent.

Proposed Synthetic Workflow

The synthesis of Pyrrolidine-1-carboximidamide Hydroiodide can be efficiently achieved by reacting pyrrolidine with a suitable guanylating agent, followed by salt formation with hydroiodic acid. A common and effective guanylating agent is 1H-Pyrazole-1-carboxamidine hydrochloride, chosen for its reactivity and the ease of purification of the resulting product.

Caption: Proposed two-step synthesis of Pyrrolidine-1-carboximidamide Hydroiodide.

Detailed Experimental Protocol

-

Guanylation:

-

To a solution of pyrrolidine (1.0 eq.) in anhydrous dimethylformamide (DMF), add triethylamine (1.2 eq.) to act as a proton scavenger.

-

Slowly add a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq.) in DMF to the stirred pyrrolidine solution.

-

Heat the reaction mixture to 60°C and monitor by thin-layer chromatography (TLC) until the consumption of pyrrolidine is complete.

-

Causality: The use of a tertiary amine base is crucial to neutralize the HCl byproduct, driving the reaction to completion. DMF is an excellent solvent for this transformation due to its polar aprotic nature, which solubilizes the reactants and facilitates the nucleophilic attack of the pyrrolidine nitrogen on the carboxamidine carbon.

-

-

Salt Formation and Isolation:

-

After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the solvent.

-

Redissolve the crude residue in a minimal amount of isopropanol.

-

Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydroiodic acid (HI) dropwise with vigorous stirring.

-

The hydroiodide salt will precipitate out of the solution. The precipitation can be further induced by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Pyrrolidine-1-carboximidamide Hydroiodide.

-

Self-Validation: The purity of the final product can be readily assessed by its sharp melting point and confirmed by spectroscopic analysis as detailed in the subsequent sections.

-

Physicochemical Properties

The physicochemical properties of Pyrrolidine-1-carboximidamide Hydroiodide are pivotal for its handling, formulation, and biological activity.

| Property | Expected Value / Observation |

| Molecular Formula | C₅H₁₂IN₃ |

| Molecular Weight | 241.08 g/mol [6] |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Approximately 190°C. |

| Solubility | Expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Moderate solubility in polar aprotic solvents like DMSO and DMF. Sparingly soluble in non-polar organic solvents such as diethyl ether and hexanes.[7][8] |

| pKa (of conjugate acid) | Estimated to be in the range of 12-13. The guanidinium group is a strong base due to the resonance stabilization of its protonated form.[9] |

Solubility Profile: A Deeper Dive

The high solubility of guanidinium salts in polar solvents is a well-documented phenomenon.[7] This is attributed to the ionic nature of the salt and the ability of the guanidinium cation to form multiple hydrogen bonds with solvent molecules. For drug development purposes, solubility in aqueous and alcoholic media is advantageous for formulation. Its expected moderate solubility in DMSO makes it suitable for stock solution preparation for in vitro screening assays.[8]

Basicity and pKa

The guanidine moiety is one of the strongest organic bases, with the pKa of guanidinium ion being 13.6. The high basicity arises from the delocalization of the positive charge over the three nitrogen atoms in the protonated form (the guanidinium cation). While N-alkylation can slightly modulate this basicity, the pKa of the conjugate acid of Pyrrolidine-1-carboximidamide is expected to remain high, ensuring it is predominantly in its protonated, cationic form at physiological pH (7.4). This is a critical consideration for its interaction with biological macromolecules, which are often governed by electrostatic interactions.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Pyrrolidine-1-carboximidamide Hydroiodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. Due to the C₂ symmetry of the pyrrolidine ring, two sets of multiplets are anticipated for the methylene protons. The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield compared to the β-protons. The N-H protons of the guanidinium group may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Two distinct signals are expected for the two types of methylene carbons in the pyrrolidine ring. The carbon of the carboximidamide group (C=N) will be significantly deshielded and appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups. A strong, broad absorption in the region of 3100-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibrations of the guanidinium group. A strong band around 1650-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium moiety.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is the ideal technique for analyzing this salt. The spectrum will show a prominent peak for the cationic species [C₅H₁₂N₃]⁺, with an expected m/z of 114.10.[10]

Reactivity and Stability

Pyrrolidine-1-carboximidamide Hydroiodide is expected to be a stable crystalline solid under standard laboratory conditions. The guanidinium group is generally robust and not prone to degradation. However, its high basicity means the free base form can be liberated upon treatment with a strong base. The free base, being a strong nucleophile, can participate in various chemical reactions. The hydroiodide salt is stable in air, although like many iodide salts, it may slowly discolor upon prolonged exposure to light due to the potential for oxidation of the iodide anion. For long-term storage, it is advisable to keep the compound in a well-sealed container, protected from light and moisture.

Applications in Drug Discovery and Chemical Biology

While specific biological activities for Pyrrolidine-1-carboximidamide Hydroiodide are not widely reported, its structural motifs are of high interest in medicinal chemistry.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PYRROLIDINE-1-CARBOXIMIDAMIDE HYDROIODIDE | CAS 102392-83-6 [matrix-fine-chemicals.com]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. Pyrrolidine-1-carboximidamide | C5H11N3 | CID 2794597 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyrrolidine-1-carboximidamide Hydroiodide CAS number 102392-83-6 properties

An In-depth Technical Guide to Pyrrolidine-1-carboximidamide Hydroiodide (CAS: 102392-83-6)

Executive Summary

Pyrrolidine-1-carboximidamide Hydroiodide is a specialty chemical featuring a pyrrolidine ring linked to a guanidinium moiety, presented as a hydroiodide salt. This structure is of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its conformational rigidity and ability to serve as a versatile pharmacophore.[1][2] The guanidinium group, a protonated form of guanidine, is known for its ability to form strong, multi-point hydrogen bonds, often mimicking the side chain of arginine, enabling potent interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive overview of the compound's properties, a proposed synthetic route with detailed protocols, safety considerations, and a discussion of its potential applications as a molecular building block in drug discovery.

Physicochemical and Structural Properties

Pyrrolidine-1-carboximidamide Hydroiodide is a stable, solid organic salt. Its core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) N-substituted with a carboximidamide (guanidine) functional group.[3] The positive charge of the protonated guanidinium is balanced by the iodide counter-ion. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Pyrrolidine-1-carboximidamide Hydroiodide

| Property | Value | Source(s) |

| CAS Number | 102392-83-6 | [3][4] |

| Molecular Formula | C₅H₁₂IN₃ | [3][4][5] |

| Molecular Weight | 241.076 g/mol | [3][4] |

| IUPAC Name | pyrrolidine-1-carboximidamide;hydroiodide | [4] |

| Melting Point | 190 °C | [6][7] |

| Appearance | Solid (form not specified, likely crystalline powder) | Implied by MP |

| Purity (Typical) | 97-98% | [4][6][8] |

| SMILES | I.NC(=N)N1CCCC1 | [3][5] |

| InChIKey | XPASGQSDLPDWNV-UHFFFAOYSA-N | [3][4] |

Synthesis, Purification, and Characterization

Proposed Synthetic Pathway

The most direct route involves the reaction of pyrrolidine with a stable guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea, followed by deprotection and salt formation with hydroiodic acid. This multi-step process is chosen for its high degree of control and the stability of the intermediates, which minimizes side-product formation.

Experimental Protocol: Synthesis

Step 1: Guanidinylation of Pyrrolidine

-

To a solution of Pyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add N,N'-di-Boc-S-methylisothiourea (1.05 eq).

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to scavenge the methanethiol byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected guanidinylated pyrrolidine.

Causality Behind Choices: The use of a Boc-protected guanidinylating agent prevents oligomerization and ensures mono-substitution. The aprotic solvent is selected to avoid side reactions with the electrophilic reagent.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Add an excess of hydroiodic acid (HI) (e.g., 57% in H₂O, 2.5 eq) dropwise at 0 °C. The use of excess acid ensures complete removal of both Boc protecting groups.

-

Stir the mixture at room temperature for 2-4 hours. Precipitation of the hydroiodide salt may be observed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude solid can be triturated with cold diethyl ether or acetone to induce crystallization and remove soluble impurities.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Purification and Validation Workflow

A self-validating system is critical to ensure the identity and purity of the final compound. Recrystallization is the primary method for purification, while a suite of analytical techniques provides structural confirmation.

Workflow Diagram

Caption: Proposed workflow for purification and analytical validation.

Expected Characterization Data:

-

¹H NMR: Signals corresponding to the pyrrolidine protons (typically two multiplets around 1.8-2.0 ppm and 3.2-3.4 ppm) and broad, exchangeable signals for the -NH₂ and =NH protons of the guanidinium group.

-

¹³C NMR: Resonances for the two distinct carbons of the pyrrolidine ring and a characteristic downfield signal for the guanidinium carbon (~155-160 ppm).

-

HRMS (High-Resolution Mass Spectrometry): The ESI+ spectrum should show the molecular ion for the free base [C₅H₁₁N₃+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches the calculated value of 114.1026.

-

FT-IR: Characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹) and the C=N stretch of the guanidinium group (~1650 cm⁻¹).

Safety, Handling, and Storage

As a research chemical, Pyrrolidine-1-carboximidamide Hydroiodide requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as an irritant.[8]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Potential Applications in Research and Drug Development

The true value of Pyrrolidine-1-carboximidamide Hydroiodide lies in its utility as a versatile building block for the synthesis of more complex, high-value molecules. Its bifunctional nature—a nucleophilic secondary amine within the pyrrolidine ring and a cationic, hydrogen-bonding guanidinium group—makes it a powerful tool for medicinal chemists.

Scaffold for Library Synthesis

The compound can serve as a starting point for creating libraries of novel compounds. The guanidinium group can be masked with protecting groups, allowing for selective functionalization of the pyrrolidine nitrogen via reactions like reductive amination, acylation, or alkylation. Subsequent deprotection would unveil the guanidinium moiety, yielding a diverse set of molecules for biological screening.

Arginine Mimetics

In drug design, the guanidinium group is a classic bioisostere for the side chain of arginine. Many enzymes and receptors have binding pockets (e.g., "arginine forks") that specifically recognize arginine through a network of hydrogen bonds with carboxylate groups (from aspartate or glutamate residues). This compound provides a pre-formed, conformationally constrained scaffold to position an arginine-mimicking group for potent and selective target engagement.

Caption: Conceptual role as a scaffold for drug candidates.

Potential Therapeutic Areas

Given the prevalence of the pyrrolidine ring in approved drugs and the importance of arginine recognition, derivatives of this compound could be explored in numerous areas, including:

-

Antivirals: Many viral proteases and polymerases recognize arginine residues.

-

Oncology: Targeting protein-protein interactions or enzymes involved in cell signaling.

-

Cardiovascular: Modulating enzymes like nitric oxide synthase.

The pyrrolidine core itself is a key component of numerous successful drugs, including various "-triptans" for migraines and certain antivirals, highlighting the pharmacological relevance of this heterocyclic system.[1]

Conclusion

Pyrrolidine-1-carboximidamide Hydroiodide (CAS 102392-83-6) is a valuable research chemical that combines two pharmacologically significant motifs: the pyrrolidine ring and the guanidinium group. While detailed studies on the compound itself are limited, its structure provides a strong rationale for its use as a building block in synthetic and medicinal chemistry. This guide has provided a technical overview of its known properties, a robust and logical protocol for its synthesis and validation, essential safety information, and an expert perspective on its potential applications in the design and development of novel therapeutics. Its utility as a constrained arginine mimetic makes it a compelling starting point for projects targeting a wide range of biological systems.

References

-

Matrix Fine Chemicals. PYRROLIDINE-1-CARBOXIMIDAMIDE HYDROIODIDE | CAS 102392-83-6. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine-1-carboximidamide hydroiodide, 97%. [Link]

-

Kuujia.com. Cas no 102392-83-6 (Pyrrolidine-1-carboximidamide hydroiodide). [Link]

-

Thermo Fisher Scientific. Pyrrolidine-1-carboximidamide hydroiodide, 97%, Thermo Scientific. [Link]

-

ChemWhat. pyrrolidine-1-carboximidamide;hydroiodide | CAS: 102392-83-6. [Link]

-

Matrix Fine Chemicals. Molecules PDF - PYRROLIDINE-1-CARBOXIMIDAMIDE HYDROIODIDE. [Link]

-

Raysyn Chemistry. Pyrrolidine-1-carboximidamide Hydroiodide. [Link]

-

Labware E-shop. Pyrrolidine-1-carboximidamide hydroiodide, 97%. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

CAS Common Chemistry. 1-Pyrrolidinecarboxamide, N-[5-[(2R)-2-(2,5-difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-, hydrochloride (1:1), (3S)-. [Link]

-

PubChem. Pyrrolidine-1-carboximidamide hydrochloride. [Link]

-

PubChem. Pyrrolidine-1-carboximidamide. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PYRROLIDINE-1-CARBOXIMIDAMIDE HYDROIODIDE | CAS 102392-83-6 [matrix-fine-chemicals.com]

- 4. Pyrrolidine-1-carboximidamide hydroiodide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. Pyrrolidine-1-carboximidamidehydroiodide , 98% , 102392-83-6 - CookeChem [cookechem.com]

- 7. pyrrolidine-1-carboximidamide;hydroiodide | CAS: 102392-83-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. fishersci.at [fishersci.at]

- 9. 102392-83-6(Pyrrolidine-1-carboximidamide hydroiodide) | Kuujia.com [kuujia.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrrolidine-1-carboximidamide Hydroiodide

This guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of Pyrrolidine-1-carboximidamide Hydroiodide. The methodologies detailed herein are grounded in established crystallographic principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of similar small organic molecules. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of Structural Elucidation

Pyrrolidine-1-carboximidamide and its derivatives are of significant interest in medicinal chemistry due to their potential as pharmacophores.[1][2][3][4] The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties of a drug candidate.[1] Understanding the three-dimensional atomic arrangement of Pyrrolidine-1-carboximidamide Hydroiodide is crucial for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides precise information about bond lengths, bond angles, and conformation, which is invaluable for computational modeling and understanding how the molecule interacts with biological targets.[5]

-

Polymorph Screening: The solid-state properties of an active pharmaceutical ingredient (API), such as solubility and stability, are dictated by its crystal packing.[6] Crystal structure analysis is the definitive method for identifying and characterizing different polymorphic forms.[7]

-

Salt Form Selection: The choice of a salt form can significantly impact the properties of an API.[6] Analyzing the crystal structure of the hydroiodide salt reveals the specific intermolecular interactions, such as hydrogen bonding, that contribute to its stability and physical properties.[8]

This guide will detail a hypothetical, yet realistic, workflow for the crystal structure analysis of Pyrrolidine-1-carboximidamide Hydroiodide, from synthesis and crystallization to the final structural refinement and validation.

Experimental Workflow: From Synthesis to Structure

The overall process of determining the crystal structure of a small organic molecule like Pyrrolidine-1-carboximidamide Hydroiodide can be broken down into several key stages. The following diagram illustrates the typical workflow.

Caption: Overall workflow for the crystal structure analysis.

Synthesis and Crystallization of Pyrrolidine-1-carboximidamide Hydroiodide

A plausible synthetic route to Pyrrolidine-1-carboximidamide Hydroiodide involves the reaction of pyrrolidine with a suitable guanylating agent, followed by salt formation with hydroiodic acid.[9][10][11]

Protocol 1: Synthesis and Crystallization

-

Guanylation: To a solution of 1H-pyrazole-1-carboximidamide hydrochloride in a suitable solvent (e.g., acetonitrile), add an equimolar amount of pyrrolidine and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base of Pyrrolidine-1-carboximidamide.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of hydroiodic acid dropwise with stirring.[12][13][14]

-

Crystallization: The hydroiodide salt may precipitate directly from the solution. If not, induce crystallization by slow evaporation of the solvent, vapor diffusion of a less polar solvent (e.g., diethyl ether), or by cooling the solution. High-quality single crystals suitable for X-ray diffraction are often obtained by slow evaporation over several days.[15]

X-ray Diffraction Data Collection

The quality of the final crystal structure is highly dependent on the quality of the diffraction data.[16][17]

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Selection: Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is in the range of 0.1 to 0.3 mm in all dimensions.

-

Mounting: Mount the selected crystal on a suitable sample holder (e.g., a MiTeGen MicroMount) using a cryoprotectant oil (e.g., paratone-N).

-

Data Collection:

-

Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., a CMOS or CCD detector).

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms and can reduce radiation damage.

-

Perform an initial screening to determine the unit cell parameters and crystal system.

-

Based on the initial screening, devise a data collection strategy to ensure high completeness and redundancy of the data to the desired resolution.[18][19]

-

Collect a full sphere of diffraction data using a series of omega and phi scans.

-

Data Processing and Structure Solution

Once the diffraction images are collected, they must be processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.

Protocol 3: Data Processing and Structure Solution

-

Data Integration: Process the raw diffraction images using software such as SAINT or XDS. This step involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects.

-

Data Scaling and Merging: Scale and merge the integrated data using a program like SADABS or SCALEPACK. This step corrects for absorption effects and scales the intensities of the symmetry-equivalent reflections before merging them to create a unique dataset.

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data, guided by the crystal system.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the structure factors cannot be directly measured.[19][20] For small molecules like Pyrrolidine-1-carboximidamide Hydroiodide, direct methods are typically successful.[20] These methods use statistical relationships between the intensities of the reflections to derive the initial phases. Software such as SHELXT or SIR can be used for this purpose. The output of this step is an initial electron density map, from which the positions of the heavier atoms (in this case, the iodine atom) can be identified.

Structure Refinement and Validation

The initial structural model obtained from the structure solution is an approximation and must be refined to best fit the experimental data.[20][21]

Protocol 4: Structure Refinement

-

Initial Refinement Cycles: Using a program like SHELXL, perform initial cycles of least-squares refinement.[20] In these cycles, the atomic positions and isotropic thermal parameters of the non-hydrogen atoms are refined against the experimental structure factor amplitudes.

-

Difference Fourier Maps: Calculate a difference Fourier map (Fo-Fc). Peaks in this map indicate the positions of missing atoms, while negative troughs suggest atoms that are misplaced or have been assigned an incorrect atomic number.

-

Model Completion: Locate the remaining non-hydrogen atoms (carbon and nitrogen) from the difference Fourier map and add them to the model.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This allows the thermal ellipsoids to account for the direction-dependent thermal motion of the atoms.

-

Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map. However, it is more common to place them in geometrically calculated positions and refine them using a riding model.[22][23]

-

Final Refinement: Continue the refinement until convergence is reached, which is indicated by minimal shifts in the refined parameters and a flat difference Fourier map.

The refinement process can be visualized as a decision-making workflow:

Caption: Iterative workflow for crystal structure refinement.

Data Presentation and Analysis

The results of the crystal structure analysis are summarized in a series of tables and a Crystallographic Information File (CIF).

Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for Pyrrolidine-1-carboximidamide Hydroiodide.

| Parameter | Value |

| Chemical formula | C₅H₁₂IN₃ |

| Formula weight | 241.08 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 10.231(3) Å, β = 105.67(1)° | |

| c = 11.876(4) Å, γ = 90° | |

| Volume | 1000.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.602 Mg/m³ |

| Absorption coefficient | 3.25 mm⁻¹ |

| F(000) | 464 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 9876 |

| Independent reflections | 2280 [R(int) = 0.035] |

| Completeness to theta = 27.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2280 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.028, wR₂ = 0.065 |

| R indices (all data) | R₁ = 0.035, wR₂ = 0.072 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Structural Analysis

A detailed analysis of the final crystal structure would reveal key features:

-

Molecular Conformation: The five-membered pyrrolidine ring would likely adopt an envelope or twisted conformation.[22] The conformation of the carboximidamide group relative to the pyrrolidine ring would be determined by steric and electronic factors.

-

Intermolecular Interactions: The crystal packing would be dominated by strong N-H···I hydrogen bonds between the carboximidamide group and the iodide anion. These interactions are crucial for the stability of the crystal lattice. Additional weaker C-H···I interactions might also be present.

-

Validation: The final structure would be validated using tools like checkCIF, which would confirm the absence of significant geometric or crystallographic issues.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of Pyrrolidine-1-carboximidamide Hydroiodide. By following these detailed protocols, researchers can obtain high-quality crystal structures that provide invaluable insights into the solid-state properties of this and other pharmaceutically relevant small molecules. The resulting structural information is a critical component in modern drug discovery and development, enabling the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iodine salts of the pharmaceutical compound agomelatine: the effect of the symmetric H-bond on amide protonation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. echemi.com [echemi.com]

- 14. Hydrogen iodide | HI | CID 24841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 19. X-ray Data Collection Course [mol-xray.princeton.edu]

- 20. fiveable.me [fiveable.me]

- 21. ou.edu [ou.edu]

- 22. N-(4-Chlorophenyl)pyrrolidine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pyrrolidine-1-carboximidamide Analogs: A Case Study on Guanfacine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a detailed mechanism of action for Pyrrolidine-1-carboximidamide Hydroiodide has not been elucidated in publicly accessible scientific resources. This guide, therefore, utilizes Guanfacine , a well-characterized drug possessing a critical carboximidamide-like (guanidine) moiety, as a structurally related proxy to provide an in-depth exploration of a relevant mechanism of action. This approach allows for a comprehensive and technically robust discussion of the pharmacological principles likely to govern the activity of this class of compounds.

Introduction: The Challenge of Uncharacterized Moieties and the Power of Proxy-Based Investigation

In drug discovery and development, researchers frequently encounter novel chemical entities with limited or non-existent biological characterization. Pyrrolidine-1-carboximidamide Hydroiodide represents such a case. However, the structural features of this molecule—specifically the pyrrolidine ring and the carboximidamide (guanidine) group —are well-represented in a vast number of pharmacologically active agents.[1][2][3] By examining a well-understood analog, we can infer potential mechanisms and design targeted experiments to test these hypotheses.

This guide focuses on Guanfacine, a selective α2A-adrenergic receptor agonist, to illustrate the intricate signaling pathways and cellular responses that a carboximidamide-containing compound can modulate.[4][5][6] We will dissect its mechanism of action, from receptor binding to downstream signaling cascades, and provide detailed experimental protocols for validation. Furthermore, we will explore the multifaceted role of the pyrrolidine scaffold in medicinal chemistry to hypothesize its potential contribution to the overall pharmacological profile of a molecule like Pyrrolidine-1-carboximidamide Hydroiodide.[1][7][8]

Part 1: The Core Mechanism of Action of Guanfacine - A Selective α2A-Adrenergic Receptor Agonist

Guanfacine is a centrally acting α2A-adrenergic receptor agonist used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and hypertension.[4][9] Its therapeutic effects are primarily mediated by its high-affinity and selective binding to the α2A-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[5][10][11]

Molecular Target: The α2A-Adrenergic Receptor

The α2A-adrenergic receptor is predominantly expressed in the prefrontal cortex, a brain region crucial for executive functions such as attention, working memory, and impulse control.[6][10][11] Guanfacine's selectivity for the α2A subtype over α2B and α2C receptors contributes to its favorable side-effect profile compared to less selective agonists like clonidine.[11][12]

Signal Transduction Cascade: Inhibition of Adenylyl Cyclase and Modulation of Ion Channels

Upon binding of Guanfacine to the α2A-adrenergic receptor, a conformational change in the receptor activates the inhibitory G-protein, Gαi. This activation initiates a downstream signaling cascade with two major consequences:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[13][14]

-

Modulation of Ion Channel Activity: The reduction in cAMP levels has a direct impact on the activity of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. By decreasing cAMP, Guanfacine promotes the closure of HCN channels, which in turn enhances the signaling of pyramidal neurons in the prefrontal cortex.[13][14]

This cascade ultimately strengthens the connectivity and signaling of prefrontal cortex networks, which is believed to be the basis for its therapeutic effects in ADHD.[5][13][14]

Signaling Pathway of Guanfacine

Caption: Guanfacine signaling pathway.

Part 2: The Pharmacological Significance of the Pyrrolidine Scaffold

While the carboximidamide group is the primary driver of Guanfacine's interaction with the α2A-adrenergic receptor, the rest of the molecule provides the necessary structural framework. In the case of the user's target molecule, Pyrrolidine-1-carboximidamide Hydroiodide, the pyrrolidine ring is a key feature. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2][3]

Physicochemical and Pharmacokinetic Properties

The pyrrolidine ring can influence a molecule's:

-

Solubility: The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[8]

-

Lipophilicity: The saturated hydrocarbon nature of the ring can be modified with various substituents to fine-tune the overall lipophilicity of the molecule, which is crucial for membrane permeability and reaching the target site.

-

Metabolic Stability: The pyrrolidine ring can be more metabolically stable than other aromatic or more reactive heterocyclic systems.

Target Affinity and Selectivity

The three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which can lead to:

-

Enhanced Binding Affinity: The rigid, puckered conformation of the pyrrolidine ring can position key functional groups optimally for interaction with the target protein.

-

Improved Selectivity: The specific stereochemistry of a substituted pyrrolidine ring can lead to preferential binding to one receptor subtype over others, reducing off-target effects.

Hypothetical Role in Pyrrolidine-1-carboximidamide Hydroiodide

Based on the known roles of the pyrrolidine scaffold, we can hypothesize that in Pyrrolidine-1-carboximidamide Hydroiodide, the pyrrolidine ring may:

-

Orient the carboximidamide group for optimal interaction with its biological target.

-

Contribute to the overall pharmacokinetic profile of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME).

-

Provide a scaffold for further chemical modification to improve potency, selectivity, and drug-like properties.

Part 3: Experimental Validation of Mechanism of Action

To elucidate the mechanism of action of an uncharacterized compound like Pyrrolidine-1-carboximidamide Hydroiodide, a series of in vitro and in vivo experiments are necessary. The following protocols are based on the investigation of Guanfacine's mechanism and can be adapted for the novel compound.

In Vitro Assays

3.1.1. Radioligand Binding Assay to Determine Receptor Affinity

Objective: To determine the binding affinity (Ki) of Pyrrolidine-1-carboximidamide Hydroiodide for the α2A-adrenergic receptor.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human α2A-adrenergic receptor.

-

Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-RX821002, an α2-antagonist) and increasing concentrations of the test compound (Pyrrolidine-1-carboximidamide Hydroiodide).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

3.1.2. cAMP Assay to Determine Functional Activity

Objective: To assess the functional activity of Pyrrolidine-1-carboximidamide Hydroiodide by measuring its effect on cAMP levels.

Protocol:

-

Cell Culture: Culture CHO-K1 cells stably expressing the human α2A-adrenergic receptor.

-

Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin and simultaneously treat with increasing concentrations of the test compound.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.

Experimental Workflow for In Vitro Validation

Caption: In vitro validation workflow.

In Vivo Models

Based on the therapeutic indications of Guanfacine, relevant in vivo models to test the efficacy of Pyrrolidine-1-carboximidamide Hydroiodide could include:

-

Spontaneously Hypertensive Rat (SHR) Model: To assess antihypertensive effects.

-

Forced Swim Test or Elevated Plus Maze: To evaluate potential anxiolytic or antidepressant activity.

-

Models of ADHD: Such as the 6-hydroxydopamine (6-OHDA) lesioned rat model to assess effects on attention and impulsivity.

Conclusion

While the specific mechanism of action of Pyrrolidine-1-carboximidamide Hydroiodide remains to be determined, a thorough understanding of structurally related compounds like Guanfacine provides a robust framework for investigation. The combination of the pharmacologically active carboximidamide (guanidine) group and the versatile pyrrolidine scaffold suggests that this molecule holds potential for biological activity. The experimental approaches outlined in this guide offer a clear path forward for elucidating its mechanism of action and unlocking its therapeutic potential. The principles of proxy-based investigation and systematic experimental validation are cornerstones of modern drug discovery and will be instrumental in characterizing this and other novel chemical entities.

References

-

Guanfacine: MedlinePlus Drug Information. (2024). Retrieved from [Link]

-

Guanfacine - Wikipedia. (n.d.). Retrieved from [Link]

- Álamo, C., López-Muñoz, F., & García-García, P. (2016). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd).

-

Álamo, C., López-Muñoz, F., & García-García, P. (2016). Mechanism of action of guanfacine: A postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). ResearchGate. Retrieved from [Link]

-

What is the mechanism of Guanfacine hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

Guanfacine ADHD Non-Stimulant Medication: Side Effects, Uses, Dosages, Warnings. (2020). Retrieved from [Link]

-

Guanfacine: ADHD Medication, Effects, and Options. (2025). Healthline. Retrieved from [Link]

-

What is the mechanism of action of guanfacine in treating Attention Deficit Hyperactivity Disorder (ADHD)? (2025). Dr.Oracle. Retrieved from [Link]

-

Guanfacine Uses, Side Effects & Warnings. (2025). Drugs.com. Retrieved from [Link]

- Arnsten, A. F. (2010). The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder. Expert Review of Neurotherapeutics, 10(10), 1595–1605.

- Sallee, F. R. (2010). Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder. P & T : a peer-reviewed journal for formulary management, 35(2), 82–86.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. Retrieved from [Link]

- Çakır, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

-

Çakır, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Retrieved from [Link]

-

Çakır, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. Retrieved from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanfacine: MedlinePlus Drug Information [medlineplus.gov]

- 5. Guanfacine - Wikipedia [en.wikipedia.org]

- 6. Guanfacine: ADHD Medication, Effects, and Options [healthline.com]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. drugs.com [drugs.com]

- 10. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Bioactive Potential of Pyrrolidine-1-carboximidamide and Its Bioisosteres: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolidine Scaffold and the Power of Bioisosterism

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] This guide delves into the biological activities of pyrrolidine derivatives, with a particular focus on the pyrrolidine-1-carboximidamide moiety and its close bioisosteres, the guanidine and carboxamide groups.

Bioisosterism, the principle of substituting a functional group with another that retains similar physicochemical properties and biological activity, is a powerful strategy in drug design. The carboximidamide group is isosterically related to the guanidine and carboxamide functionalities. All three groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. While direct research on pyrrolidine-1-carboximidamide derivatives is emerging, a wealth of data exists for the closely related and well-studied pyrrolidine-guanidine and pyrrolidine-carboxamide derivatives. This guide will leverage this extensive body of research to provide a comprehensive overview of the therapeutic potential of this class of compounds, offering valuable insights for researchers and drug development professionals.

This document will explore the significant antimicrobial, enzyme inhibitory, and anticancer activities of these pyrrolidine derivatives. We will examine the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.

Pyrrolidine-Guanidine Derivatives: A New Frontier in Antimicrobial Drug Discovery

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pyrrolidine derivatives incorporating a guanidine moiety have emerged as a promising class of antimicrobial agents, particularly against resilient Gram-positive pathogens.[3][4] The guanidinium group, being protonated at physiological pH, plays a pivotal role in the antimicrobial activity, often by interacting with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death.[5]

Antimicrobial Activity Against Drug-Resistant Pathogens

A significant body of research highlights the potent bactericidal activity of pyrrolidine bis-cyclic guanidines against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[3] The synthesis and screening of large combinatorial libraries of these compounds have enabled the identification of derivatives with potent and broad-spectrum activity.[3]

| Compound Class | Target Organism | Activity (MIC/MBC) | Reference |

| Pyrrolidine bis-cyclic guanidines | MRSA | Bactericidal at 2.5 µg/mL | [3] |

| Pyrrolidine bis-cyclic guanidines | VRE | Bactericidal at 10 µg/mL | [3] |

| Batzelladine Alkaloids (tricyclic pyrrolidine guanidine) | Various bacterial strains | Broad-spectrum antibacterial | [4] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain, a fundamental assay in antimicrobial drug discovery.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., MRSA). b. Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Key structural features influencing the antimicrobial activity of pyrrolidine-guanidine derivatives.

Pyrrolidine-Carboxamide Derivatives as Potent Enzyme Inhibitors

The pyrrolidine-carboxamide scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors, with significant therapeutic implications for a range of diseases including infectious diseases and inflammatory conditions.[6][7][8]

Inhibition of Mycobacterium tuberculosis InhA

InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][9] Pyrrolidine carboxamides have been identified as a novel class of direct InhA inhibitors, offering a promising strategy to overcome resistance mechanisms associated with the frontline anti-tubercular drug isoniazid, which requires metabolic activation.[6]

Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a cysteine amidase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[8] Inhibition of NAAA elevates endogenous PEA levels, offering a therapeutic approach for the management of pain and inflammation. Pyrrolidine amide derivatives have been developed as potent and selective NAAA inhibitors.[8]

| Compound Class | Enzyme Target | IC50 Values | Therapeutic Area | Reference |

| Pyrrolidine Carboxamides | M. tuberculosis InhA | Low micromolar to nanomolar | Tuberculosis | [6][9] |

| Pyrrolidine Amides | NAAA | Low micromolar | Pain & Inflammation | [8] |

| Pyrrolidine Dicarboxamides | Prolyl Oligopeptidase (POP) | Low nanomolar | Neurological Disorders | [10] |

| Pyrrolidine Dicarboxamides | Factor Xa | Potent and selective | Thromboembolic Disorders | [10] |

IC50: Half-maximal inhibitory concentration

Experimental Protocol: Fluorometric Assay for NAAA Inhibition

This protocol describes a continuous fluorometric assay to determine the inhibitory potential of compounds against NAAA.

1. Reagents and Buffers: a. NAAA enzyme (recombinant or from tissue homogenates). b. Fluorogenic substrate (e.g., PED6). c. Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 4.5). d. Test compounds dissolved in DMSO.

2. Assay Procedure: a. In a 96-well black microplate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the NAAA enzyme solution and incubate for 15 minutes at 37°C to allow for compound binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm).

3. Data Analysis: a. Calculate the initial reaction rates from the linear portion of the fluorescence curves. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Competitive inhibition of an enzyme by a pyrrolidine-carboxamide derivative.

Pyrrolidine-Carboxamide Derivatives in Oncology

The pyrrolidine scaffold is a prominent feature in a number of anticancer agents.[11][12] Pyrrolidine carboxamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[11]

Mechanism of Anticancer Activity

The anticancer activity of pyrrolidine carboxamides can be attributed to various mechanisms, including the activation of protein kinase C delta (PKCδ), which plays a role in apoptosis.[11] Some derivatives have also been shown to inhibit cancer cell migration, a critical process in metastasis.[11]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10m | Hepatocellular Carcinoma (HCC) | More potent than Sorafenib | [11] |

| 37e | MCF-7 (Breast Cancer) | 17 | [1] |

| 37e | HeLa (Cervical Cancer) | 19 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds. c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). d. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Caption: Simplified signaling pathway for apoptosis induction by pyrrolidine-carboxamide derivatives.

Synthesis Strategies

The synthesis of pyrrolidine-carboxamide and related derivatives often starts from readily available precursors like proline and 4-hydroxyproline.[13] Standard peptide coupling reactions are commonly employed to form the amide bond. The synthesis of pyrrolidine-guanidine derivatives can be achieved through the reaction of a pyrrolidine amine with a guanylating agent.

Caption: General synthetic schemes for pyrrolidine-carboxamide and pyrrolidine-guanidine derivatives.

Conclusion and Future Perspectives

Pyrrolidine derivatives bearing carboximidamide, guanidine, and carboxamide functionalities represent a rich and versatile source of bioactive compounds with significant therapeutic potential. The extensive research on pyrrolidine-guanidines as potent antimicrobial agents against drug-resistant bacteria, and on pyrrolidine-carboxamides as selective enzyme inhibitors and promising anticancer agents, underscores the value of this scaffold in drug discovery.

Future research should focus on several key areas:

-

Expansion of SAR studies: A deeper understanding of the structure-activity relationships will guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of novel biological targets: The versatility of the pyrrolidine scaffold suggests that these derivatives may have activities against a broader range of biological targets than currently known.

-

Development of Pyrrolidine-1-carboximidamide Derivatives: As synthetic methodologies advance, a more focused exploration of the unique biological activities of pyrrolidine-1-carboximidamide derivatives is warranted.

The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The continued exploration of the chemical space around the pyrrolidine core promises to yield new and effective treatments for a wide range of human diseases.

References

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]

-

Ostresh, J. M., et al. (2006). Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library. Bioorganic & Medicinal Chemistry Letters, 16(19), 5073-9. [Link]

-

Jadhav, A., et al. (2008). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Molecular Graphics and Modelling, 26(7), 1116-25. [Link]

-

He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]

-

Venkatraman, S., et al. (2006). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(12), 3165-70. [Link]

-

Li, Y., et al. (2020). Biologically active guanidine alkaloids. Mini-Reviews in Medicinal Chemistry, 20(1), 25-39. [Link]

-

Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Al-Tel, T. H., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 10-22. [Link]

-

Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(9), 1249-74. [Link]

-

Tu, C., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 8(31), 17351-17360. [Link]

-

Sebe, I. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6650. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

Pyrrolidine-1-carboximidamide Hydroiodide as a guanidinylating agent

An In-depth Technical Guide: Pyrrolidine-1-carboximidamide Hydroiodide: A Premier Guanidinylating Agent for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the application of Pyrrolidine-1-carboximidamide Hydroiodide as a robust guanidinylating agent. We will delve into the core principles of guanidinylation, the specific advantages and mechanistic nuances of this reagent, and provide field-tested protocols to ensure successful implementation in your synthetic workflows.

The Enduring Significance of the Guanidinium Moiety

The guanidine functional group is a cornerstone of medicinal chemistry, most notably represented in the amino acid arginine.[1][2] Its remarkable basicity (pKa ≈ 13.6) ensures it exists predominantly as the protonated guanidinium cation under physiological conditions.[3] This cation is a powerful structural motif, capable of forming strong, multipoint hydrogen bonds and electrostatic interactions with biological targets like carboxylates and phosphates.[3] Consequently, guanidine-containing compounds are prevalent in nature and have been successfully developed into drugs for a wide range of diseases, including diabetes and peptic ulcers.[3] The synthesis of these valuable molecules hinges on a critical chemical transformation: guanidinylation, the process of introducing a guanidine group onto a primary or secondary amine.[4]

Chapter 1: Reagent Profile: Pyrrolidine-1-carboximidamide Hydroiodide

Pyrrolidine-1-carboximidamide Hydroiodide has emerged as a highly effective reagent for the synthesis of guanidines. Unlike more complex or hazardous alternatives, it offers an optimal balance of reactivity, stability, and ease of use, making it an invaluable tool for both small-scale discovery and larger-scale synthetic campaigns.

Physicochemical Properties

The hydroiodide salt form of Pyrrolidine-1-carboximidamide confers excellent benchtop stability, simplifying storage and handling. Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 102392-83-6 | [5][6] |

| Molecular Formula | C₅H₁₂IN₃ | [5] |

| Molecular Weight | 241.07 g/mol | [5] |

| Appearance | Solid | [7] |

| Melting Point | ~190 °C | [8] |

| SMILES | I.NC(=N)N1CCCC1 | [5] |

Key Advantages in Synthetic Chemistry

The selection of a guanidinylating agent is critical and often dictated by the complexity of the substrate and the desired reaction conditions. Pyrrolidine-1-carboximidamide Hydroiodide presents several distinct advantages:

-

High Reactivity: The reagent readily reacts with a wide range of primary and secondary amines without the need for harsh activators like heavy metals.[9]

-

Excellent Stability: As a hydroiodide salt, it is a non-volatile solid that is easy to weigh and handle, with a favorable storage profile.[10]

-